molecular formula C10H10ClNO2 B1666718 4'-Chloroacetoacetanilide CAS No. 101-92-8

4'-Chloroacetoacetanilide

Cat. No. B1666718
CAS RN: 101-92-8
M. Wt: 211.64 g/mol
InChI Key: JMRJWEJJUKUBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloroacetoacetanilide is a chemical compound with the linear formula CH3COCH2CONHC6H4Cl . It has a molecular weight of 211.64 . It is used in recombinant androgen receptor competitive binding assays for the analysis of natural, synthetic, and environmental chemicals .


Synthesis Analysis

4’-Chloroacetoacetanilide can be synthesized by the condensation of 4-chloroacetoacetanilide, 4-Chlorobenzaldehyde with ammonium formate . It was also trilithiated with lithium diisopropylamide and condensed with several aromatic esters, followed by neutralization, separate acid cyclization, and rearrangements to yield 4-anilino-6-aryl-2 H -pyran-2-ones .


Molecular Structure Analysis

The molecular structure of 4’-Chloroacetoacetanilide is represented by the SMILES string CC(=O)CC(=O)Nc1ccc(Cl)cc1 .


Physical And Chemical Properties Analysis

4’-Chloroacetoacetanilide is an off-white to beige crystalline powder . It has a melting point of 131-134 °C (lit.) , a boiling point of 303°C (rough estimate) , and a density of 1.44 g/cm3 (20℃) . It is soluble in acetone .

Scientific Research Applications

Synthesis and Chemical Applications

  • Preparation of Pyranones : 4'-Chloroacetoacetanilide is used in the synthesis of 4-anilino-6-aryl-2H-pyran-2-ones. This process involves trilithiation of 4'-chloroacetoacetanilide followed by condensation with aromatic esters, leading to cyclization and multistep rearrangements (Downs et al., 2004).

Environmental Impact and Remediation

  • Environmental Impacts of Chloroacetanilide Herbicides : Chloroacetanilide herbicides, including compounds like 4'-chloroacetoacetanilide, are classified as carcinogens and their excessive use can create environmental imbalances. Biological methods with additional carbon sources are proposed for their complete mineralization, with bacterial strains like Paracoccus sp. showing promise for efficient degradation (Mohanty & Jena, 2019).

Analytical Chemistry

  • Use in Reductive Acetylation : Research has explored the synthesis of ethoxyacetanilide, which involves the reductive acetylation of ethoxynitrobenzene on palladium catalysts. In this context, 4'-chloroacetoacetanilide is relevant as it often appears as an impurity in the synthesized compounds, influencing the purity and effectiveness of the process (Abdullaev, 2002).

  • Reductive Dechlorination Studies : Studies have been conducted on the reductive dechlorination of chloroacetanilide herbicides, including 4'-chloroacetoacetanilide, in water using various catalysts. This research is crucial for understanding the degradation and potential environmental remediation of these compounds (He et al., 2017).

Biological and Environmental Research

  • Effects on Algal Reproduction : The combined effects of chloroacetanilide herbicides on algal reproduction have been studied, highlighting the concerns about their potential impact on aquatic non-target organisms. Such studies are vital for understanding the ecological implications of these herbicides, including 4'-chloroacetoacetanilide (Junghans et al., 2003).

  • Reaction Monitoring in Synthesis : The lithiation of halogen-substituted acetanilides, including 4'-chloroacetoacetanilide, has been monitored using techniques like calorimetry and ATR-IR spectroscopy. This research aids in understanding the chemical behavior and reaction pathways of these compounds (Godany et al., 2011).

  • Antioxidant Activity in Synthesized Compounds : The synthesis of novel heterocyclic scaffolds containing acetanilide moiety, derived from 4'-chloroacetoacetanilide, has been researched for their potential antioxidant activities (Abdel‐Latif et al., 2018).

  • Stabilization of Metastable Polymorphs : Research has been conducted on the stabilization of metastable polymorphs of related compounds, such as 4-methyl-2-nitroacetanilide, using isomorphic additives like 4'-chloroacetoacetanilide. This study is significant for understanding the crystallization processes and stability of various forms of these compounds (He et al., 2001).

Safety And Hazards

4’-Chloroacetoacetanilide is moderately toxic by the intraperitoneal route . It is combustible when exposed to heat or flame . It can react vigorously with oxidizing materials . To fight fire, use water, foam, CO2, water mist, or dry chemical . The safety data sheet suggests wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

N-(4-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRJWEJJUKUBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036654
Record name 4'-Chloroacetoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name p-Chloroacetoacetanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

VERY SOL IN ALCOHOL, ETHER, BENZENE
Record name P-CHLOROACETOACETANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

4'-Chloroacetoacetanilide

Color/Form

CRYSTALS FROM ETHER, ALCOHOL

CAS RN

101-92-8
Record name N-(4-Chlorophenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chloroacetoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloroacetoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-(4-chlorophenyl)-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4'-Chloroacetoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloroacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CHLOROACETOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421YJ21R1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-CHLOROACETOACETANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

66-67 °C
Record name P-CHLOROACETOACETANILIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloroacetoacetanilide
Reactant of Route 2
Reactant of Route 2
4'-Chloroacetoacetanilide
Reactant of Route 3
Reactant of Route 3
4'-Chloroacetoacetanilide
Reactant of Route 4
Reactant of Route 4
4'-Chloroacetoacetanilide
Reactant of Route 5
Reactant of Route 5
4'-Chloroacetoacetanilide
Reactant of Route 6
Reactant of Route 6
4'-Chloroacetoacetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.